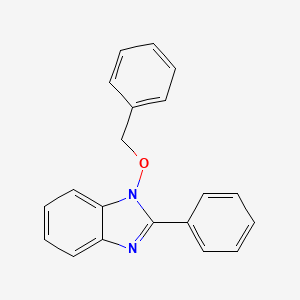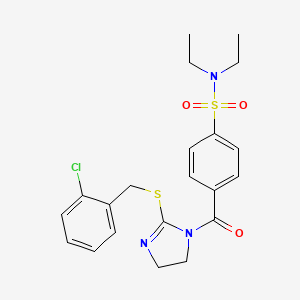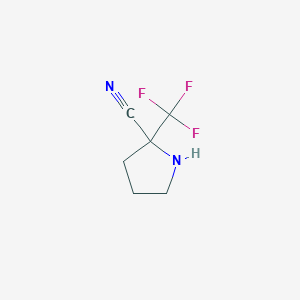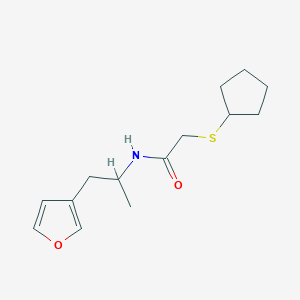![molecular formula C14H15NO2S B2738790 [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 553639-01-3](/img/structure/B2738790.png)
[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Activity
Thiazoles, including our compound of interest, exhibit potent antibacterial properties. Researchers have synthesized various 2,4-disubstituted thiazole derivatives and evaluated their efficacy against bacterial strains. These compounds disrupt bacterial cell walls or interfere with essential metabolic pathways, making them promising candidates for novel antibiotics .
Antifungal Potential
The same 2,4-disubstituted thiazoles also demonstrate antifungal activity. They inhibit fungal growth by disrupting cell membranes or interfering with fungal-specific enzymes. Such compounds could contribute to the development of antifungal drugs for combating fungal infections .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Thiazoles, including our compound, possess anti-inflammatory properties. They modulate immune responses, reduce cytokine production, and inhibit inflammatory pathways. These effects make them interesting targets for anti-inflammatory drug development .
Antitumor Potential
Thiazoles have garnered attention as potential antitumor agents. Our compound may inhibit tumor growth by interfering with cancer cell proliferation, angiogenesis, or metastasis. Researchers continue to explore these mechanisms to develop targeted therapies .
Antitubercular Activity
Tuberculosis remains a global health challenge. Some 2,4-disubstituted thiazoles exhibit promising antitubercular activity. They target Mycobacterium tuberculosis, the causative agent of tuberculosis, by disrupting essential cellular processes .
Antidiabetic Effects
Thiazoles may impact glucose metabolism and insulin sensitivity. Researchers investigate their potential as antidiabetic agents. Our compound could play a role in managing diabetes by modulating insulin signaling pathways .
Antiviral Properties
Viruses pose significant threats to human health. Thiazoles, including our compound, have shown antiviral activity against certain viruses. They may inhibit viral replication or entry into host cells, making them valuable in antiviral drug discovery .
Antioxidant Capacity
Oxidative stress contributes to aging and various diseases. Some 2,4-disubstituted thiazoles exhibit antioxidant properties. They scavenge free radicals, protect cells from damage, and maintain redox balance .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[4-(2,4-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-11(9(2)6-8)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKOPHODEWFSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2738709.png)
![2-[2-(Carbamoylmethyl)phenyl]acetic acid](/img/structure/B2738711.png)

![1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2738715.png)
![5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2738716.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2738717.png)

![N-(3-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2738720.png)
![2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2738722.png)

